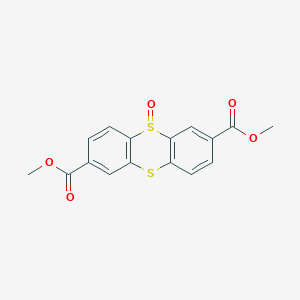
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate is a complex organic compound with a unique structure that includes a thianthrene core
Méthodes De Préparation
The synthesis of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of maleic acid followed by dehydrohalogenation with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is then esterified with methanol in the presence of sulfuric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thianthrene core. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. The specific pathways involved depend on the biological context and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate can be compared with similar compounds such as:
Dimethyl acetylenedicarboxylate: Both compounds are used in organic synthesis, but this compound has a more complex structure and different reactivity.
Dimethyl biphenyl-4,4’-dicarboxylate: This compound is structurally simpler and is used in different applications, such as the synthesis of fluorinated biphenyl derivatives.
Dimethyl 1,4-cyclohexane dicarboxylate: Used in the production of polyesters, this compound has different industrial applications compared to this compound.
Propriétés
Numéro CAS |
65178-28-1 |
|---|---|
Formule moléculaire |
C16H12O5S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
dimethyl 5-oxothianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O5S2/c1-20-15(17)9-4-6-13-12(7-9)22-11-5-3-10(16(18)21-2)8-14(11)23(13)19/h3-8H,1-2H3 |
Clé InChI |
WQZZJKPKGYVOOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)S(=O)C3=C(S2)C=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


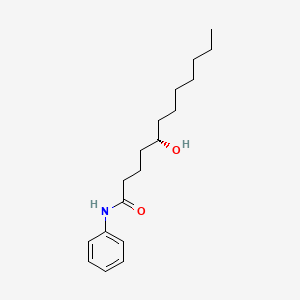
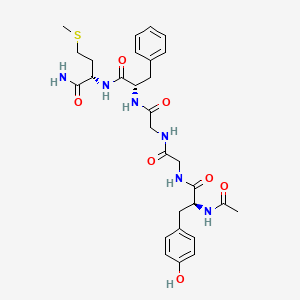

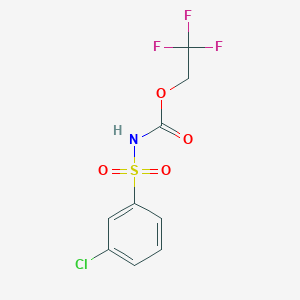

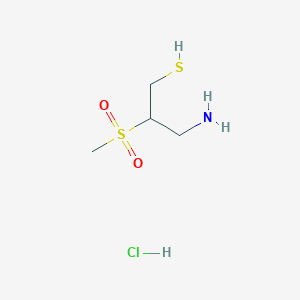
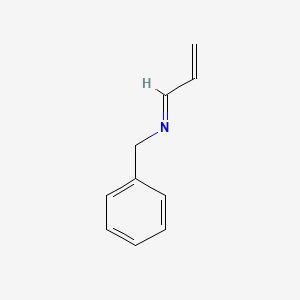
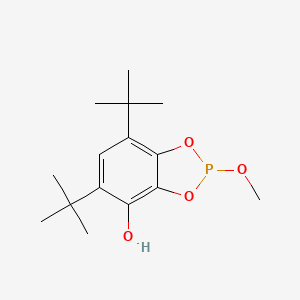
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)

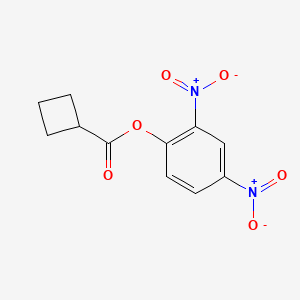

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
